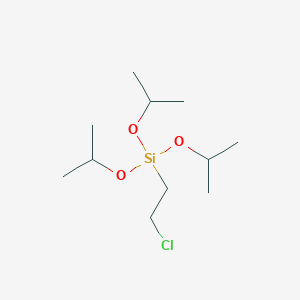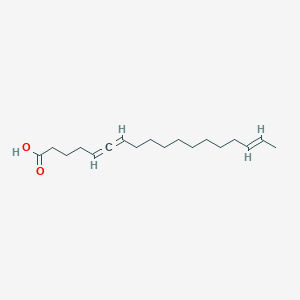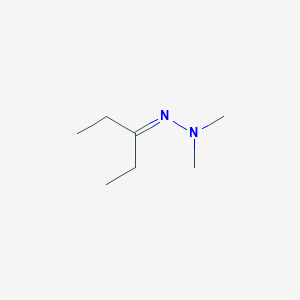![molecular formula C7H10N2O2 B096141 六氢吡咯并[1,2-a]吡嗪-1,4-二酮 CAS No. 19179-12-5](/img/structure/B96141.png)
六氢吡咯并[1,2-a]吡嗪-1,4-二酮
描述
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is an organic compound that belongs to the class of organonitrogen and organooxygen compounds. It is functionally related to an alpha-amino acid
科学研究应用
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用机制
Target of Action
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is an organonitrogen compound and an organooxygen compound . It is functionally related to an alpha-amino acid . .
Mode of Action
It has been suggested that the compound may interact with its targets in a way that is functionally related to alpha-amino acids .
Biochemical Pathways
Given its structural relation to alpha-amino acids , it may be involved in pathways related to amino acid metabolism.
Result of Action
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been shown to cause G1 cell cycle arrest, apoptotic morphological changes, caspase-9 and 3 activation, and anti-apoptotic proteins . .
Action Environment
It’s worth noting that the compound was isolated from a marine bacterium , suggesting that it may be stable and active in marine environments.
生化分析
Biochemical Properties
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione interacts with various enzymes, proteins, and other biomolecules. It is functionally related to an alpha-amino acid , indicating that it may participate in protein synthesis or other biochemical reactions involving amino acids .
Cellular Effects
It has been found to have algicidal activity against Microcystis aeruginosa . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its structure suggests that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known to be functionally related to an alpha-amino acid , suggesting that it may be involved in amino acid metabolism.
准备方法
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be synthesized through several methods. One common synthetic route involves the use of a transition-metal-free strategy. This method includes three steps:
- Cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the final product .
Another method involves the use of a difluoroborane diethyl ester catalyst to facilitate the cyclization of dicarbonyl compounds .
化学反应分析
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other similar compounds such as:
2,3-Indolinedione (Isatin): Another compound with algicidal activity.
Cyclo(Pro-Gly): A cyclic dipeptide with similar structural features.
Verruculogen: A compound with a similar core structure but different biological activities.
These compounds share some structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.
属性
IUPAC Name |
2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOHLURDBZHNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19179-12-5 | |
| Record name | Cyclo(glycylprolyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | octahydropyrrolo[1,2-a]piperazine-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
